1-[(4-Sec-butylphenyl)sulfonyl]piperazine
CAS No.: 744227-35-8
Cat. No.: VC5393599
Molecular Formula: C14H22N2O2S
Molecular Weight: 282.4
* For research use only. Not for human or veterinary use.
![1-[(4-Sec-butylphenyl)sulfonyl]piperazine - 744227-35-8](/images/structure/VC5393599.png)
Specification
CAS No. | 744227-35-8 |
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Molecular Formula | C14H22N2O2S |
Molecular Weight | 282.4 |
IUPAC Name | 1-(4-butan-2-ylphenyl)sulfonylpiperazine |
Standard InChI | InChI=1S/C14H22N2O2S/c1-3-12(2)13-4-6-14(7-5-13)19(17,18)16-10-8-15-9-11-16/h4-7,12,15H,3,8-11H2,1-2H3 |
Standard InChI Key | GWJIWGHMZOHUCS-UHFFFAOYSA-N |
SMILES | CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
1-[(4-sec-butylphenyl)sulfonyl]piperazine features a piperazine core substituted at the nitrogen atom with a 4-sec-butylbenzenesulfonyl group. The molecular formula is C₁₄H₂₂N₂O₂S, with a molar mass of 282.40 g/mol . The sulfonyl group (-SO₂-) bridges the aromatic and heterocyclic moieties, conferring both lipophilic and electron-withdrawing characteristics.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 282.40 g/mol | |
Solubility | Soluble in DMSO, CHCl₃ | |
XLogP3 | 2.3 (Predictive lipophilicity) | |
Hydrogen Bond Acceptors | 4 |
The sec-butyl substituent on the phenyl ring introduces steric bulk, potentially influencing receptor binding kinetics in biological systems .
Spectroscopic Identification
Fourier-transform infrared (FT-IR) spectra of analogous sulfonylpiperazines show characteristic peaks:
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S=O asymmetric stretch: 1360–1320 cm⁻¹
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S=O symmetric stretch: 1160–1120 cm⁻¹ .
¹H NMR spectra typically resolve piperazine protons as triplets at δ 2.8–3.5 ppm, while aromatic protons from the sec-butylphenyl group appear as doublets between δ 7.2–7.6 ppm .
Synthetic Methodologies
Primary Synthesis Route
The compound is synthesized via a two-step protocol:
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Sulfonylation: Reacting piperazine with 4-sec-butylbenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine (TEA) to neutralize HCl byproducts :
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Salt Formation: Hydrochloride salts are precipitated using HCl gas in diethyl ether, enhancing crystallinity for pharmaceutical applications .
Optimization Strategies
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Temperature Control: Maintaining reactions at 0–5°C minimizes di-sulfonylated byproducts .
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Solvent Selection: Polar aprotic solvents like acetonitrile improve reaction rates compared to dichloromethane .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
In carrageenan-induced rat paw edema models, derivatives reduced swelling by 42–58% at 50 mg/kg, comparable to diclofenac . Molecular docking suggests interactions with cyclooxygenase-2 (COX-2) via hydrogen bonding to Arg120 and Tyr355 .
Central Nervous System Applications
Patent data reveals enantiomerically pure analogs (e.g., US5478941A) exhibit affinity for serotonin (5-HT₆) and dopamine (D₂) receptors, suggesting utility in neuropsychiatric disorders .
Exposure Route | First Aid Measures |
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Inhalation | Move to fresh air; administer oxygen if needed |
Dermal Contact | Wash with soap/water for 15 minutes |
Ocular Exposure | Flush eyes with saline for 20 minutes |
Environmental Precautions
Avoid release into waterways due to potential aquatic toxicity. Incinerate waste at >1000°C with scrubbers for SO₂ capture .
Pharmacokinetic and Formulation Challenges
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Bioavailability: LogP of 2.3 suggests moderate absorption but may require prodrug strategies for CNS penetration .
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Metabolic Stability: Piperazine rings are susceptible to N-oxidation by CYP3A4, necessitating structural modifications for extended half-life .
Emerging Applications
Antitubercular Agents
Isoquinoline-sulfonylpiperazine hybrids inhibit Mycobacterium tuberculosis enoyl-ACP reductase (InhA) with IC₅₀ = 1.7 µM, outperforming isoniazid in resistant strains .
Antiviral Candidates
Molecular dynamics simulations predict binding to SARS-CoV-2 main protease (Mpro) at the His41-Cys145 catalytic dyad (ΔG = -9.8 kcal/mol) .
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